REACTION_CXSMILES
|
Cl.[NH2:2][OH:3].[OH-].[Na+].[Cl:6][CH2:7][C:8]([CH3:13])([CH3:12])[C:9](Cl)=[O:10]>O>[Cl:6][CH2:7][C:8]([CH3:13])([CH3:12])[C:9]([NH:2][OH:3])=[O:10] |f:0.1,2.3|
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
31 g
|
Type
|
reactant
|
Smiles
|
ClCC(C(=O)Cl)(C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature of the reaction mixture at 0°-5°
|
Type
|
ADDITION
|
Details
|
was added dropwise during a 45-minute period
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature of the reaction mixture at -3° to -5°
|
Type
|
ADDITION
|
Details
|
Upon completion of addition the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was maintained at 5° for one hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
A white solid precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Type
|
CUSTOM
|
Details
|
The dried solid was recrystallized from ethanol-water
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(C(=O)NO)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 40.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |